tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a thiazole ring, and a pyridine ring
Preparation Methods
The synthesis of tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyridine ring and the tert-butyl carbamate group. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods would scale up these reactions, ensuring purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the substitution reaction.
Scientific Research Applications
tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiazole and pyridine rings play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- tert-Butyl N-(3-chloro-4-methylphenyl)carbamate
- tert-Butyl 4-(3-(bromomethyl)-5-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the thiazole and pyridine rings in tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate distinguishes it from these similar compounds .
Properties
CAS No. |
365428-44-0 |
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Molecular Formula |
C27H27N3O2S2 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[4-(3-methylphenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C27H27N3O2S2/c1-17-7-6-8-19(15-17)23-24(34-25(30-23)18-9-11-21(33-5)12-10-18)20-13-14-28-22(16-20)29-26(31)32-27(2,3)4/h6-16H,1-5H3,(H,28,29,31) |
InChI Key |
LBKUJJSFQFOLCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)SC)C4=CC(=NC=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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